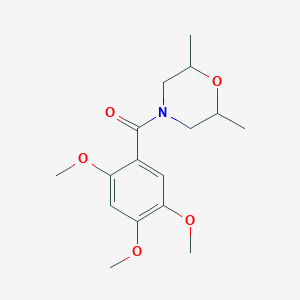
(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is a chemical compound that features a morpholino group and a trimethoxyphenyl group
Safety and Hazards
As for the safety and hazards associated with “2,6-dimethyl-4-(2,4,5-trimethoxybenzoyl)morpholine”, it’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with 2,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the morpholino group.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce halogen or nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. For example, the trimethoxyphenyl group can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6-DIMETHYLPIPERIDINO)(3,4,5-TRIMETHOXYPHENYL)METHANONE: This compound is similar in structure but features a piperidino group instead of a morpholino group.
(2,4-DIAMINOPYRIMIDIN-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHANONE: This compound has a diaminopyrimidinyl group in place of the morpholino group.
Uniqueness
(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is unique due to the presence of both the morpholino and trimethoxyphenyl groups, which confer specific chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-10-8-17(9-11(2)22-10)16(18)12-6-14(20-4)15(21-5)7-13(12)19-3/h6-7,10-11H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVGVBHXLLRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aS,6aR)-5-(2-methylquinolin-4-yl)-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5093487.png)
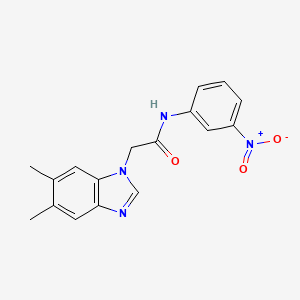
![1,1'-(1,4-piperazinediyl)bis[3-(4-isopropylphenoxy)-2-propanol]](/img/structure/B5093496.png)
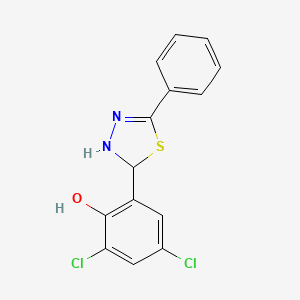
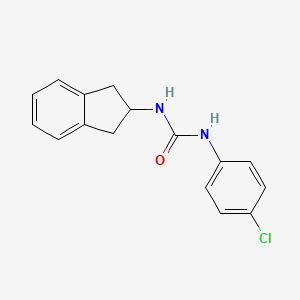

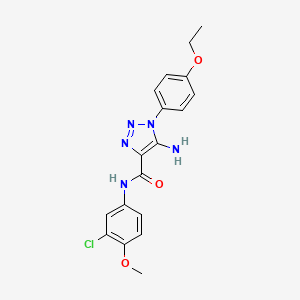

![4-[4-(diethylamino)benzylidene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5093531.png)
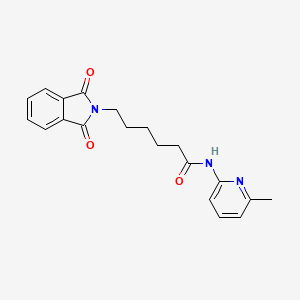
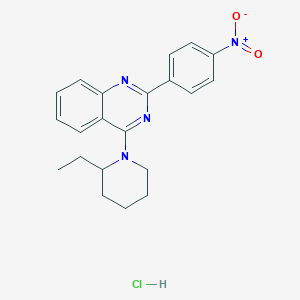
![ethyl 4-[({[1-(3-hydroxypropyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5093540.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5093544.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5093549.png)
